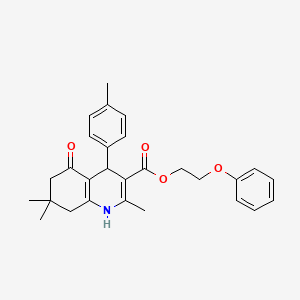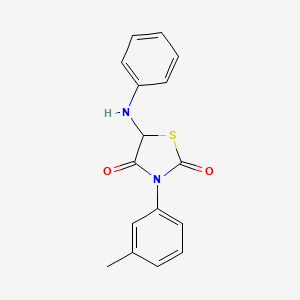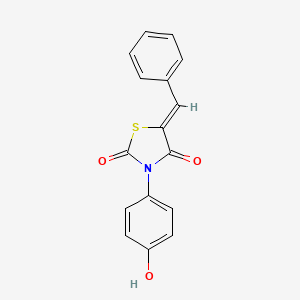![molecular formula C21H25N3O4S B11690575 N'-[(E)-(3-methoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11690575.png)
N'-[(E)-(3-methoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(3-metoxifenil)metilideno]-1-[(4-metilfenil)sulfonil]piperidina-4-carbohidrazida es un complejo compuesto orgánico que ha despertado interés en varios campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un anillo de piperidina, un grupo sulfonilo y un grupo metoxifenilo. Sus diversos grupos funcionales lo convierten en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N'-[(E)-(3-metoxifenil)metilideno]-1-[(4-metilfenil)sulfonil]piperidina-4-carbohidrazida generalmente implica la condensación de 3-metoxibenzaldehído con 1-[(4-metilfenil)sulfonil]piperidina-4-carbohidrazida en condiciones ácidas o básicas. La reacción se lleva a cabo a menudo en un disolvente como el etanol o el metanol, y la mezcla se refluye durante varias horas para asegurar la reacción completa. El producto se purifica luego utilizando técnicas de recristalización o cromatografía.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, los métodos industriales pueden incorporar técnicas de purificación avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para asegurar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
N'-[(E)-(3-metoxifenil)metilideno]-1-[(4-metilfenil)sulfonil]piperidina-4-carbohidrazida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo metoxilo se puede oxidar para formar un aldehído o ácido carboxílico correspondiente.
Reducción: El grupo imina se puede reducir para formar una amina.
Sustitución: El grupo sulfonilo puede participar en reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio (KMnO₄) u óxido de cromo (CrO₃) en condiciones ácidas.
Reducción: Reactivos como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄).
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos Principales
Oxidación: Formación de aldehídos o ácidos carboxílicos.
Reducción: Formación de aminas.
Sustitución: Formación de derivados de sulfonamida o sulfonato.
Aplicaciones Científicas De Investigación
N'-[(E)-(3-metoxifenil)metilideno]-1-[(4-metilfenil)sulfonil]piperidina-4-carbohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por su posible uso en el desarrollo de fármacos, particularmente en el diseño de inhibidores para enzimas o receptores específicos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(3-metoxifenil)metilideno]-1-[(4-metilfenil)sulfonil]piperidina-4-carbohidrazida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y provocando diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
- N'-[(E)-(3-metoxifenil)metilideno]-3-[4-(octiloxi)fenil]-1H-pirazol-5-carbohidrazida
- N'-[(E)-(3,4-dimetoxifenil)metilideno]-3-(4-etoxi-fenil)-4-metil-1H-pirazol-5-carbohidrazida
Singularidad
N'-[(E)-(3-metoxifenil)metilideno]-1-[(4-metilfenil)sulfonil]piperidina-4-carbohidrazida es única debido a su combinación de grupos funcionales, lo que le permite participar en una amplia gama de reacciones químicas. Su estructura también proporciona interacciones específicas con objetivos biológicos, lo que la convierte en un compuesto valioso para la investigación en diversos campos.
Propiedades
Fórmula molecular |
C21H25N3O4S |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
N-[(E)-(3-methoxyphenyl)methylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C21H25N3O4S/c1-16-6-8-20(9-7-16)29(26,27)24-12-10-18(11-13-24)21(25)23-22-15-17-4-3-5-19(14-17)28-2/h3-9,14-15,18H,10-13H2,1-2H3,(H,23,25)/b22-15+ |
Clave InChI |
VNJZKCBRZLVLON-PXLXIMEGSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC(=CC=C3)OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-(3,4-dimethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690495.png)


![(4Z)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690506.png)
![(2Z,5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690507.png)


![(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690528.png)

![N'-{(E)-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11690560.png)
![Methyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11690566.png)
![[6-Bromo-2-(4-bromo-phenyl)-4-phenyl-4H-quinazolin-3-yl]-acetic acid hydrazide](/img/structure/B11690569.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-fluorobenzamide](/img/structure/B11690580.png)
